3-Bromobutan-2-amine hydrochloride

Organic Synthesis Compound Management Formulation Science

3-Bromobutan-2-amine hydrochloride (CAS 1989672-22-1) is a halogenated organic amine derivative with the molecular formula C₄H₁₁BrClN and a molecular weight of 188.49 g/mol. This compound is a hydrochloride salt form of 3-bromobutan-2-amine, possessing both a nucleophilic amine group and an electrophilic alkyl bromide moiety.

Molecular Formula C4H11BrClN
Molecular Weight 188.49
CAS No. 1989672-22-1
Cat. No. B2720181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobutan-2-amine hydrochloride
CAS1989672-22-1
Molecular FormulaC4H11BrClN
Molecular Weight188.49
Structural Identifiers
SMILESCC(C(C)Br)N.Cl
InChIInChI=1S/C4H10BrN.ClH/c1-3(5)4(2)6;/h3-4H,6H2,1-2H3;1H
InChIKeyTVMIJULQVOJYJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromobutan-2-amine Hydrochloride (CAS 1989672-22-1): A Bifunctional Halogenated Amine Building Block for Synthesis


3-Bromobutan-2-amine hydrochloride (CAS 1989672-22-1) is a halogenated organic amine derivative with the molecular formula C₄H₁₁BrClN and a molecular weight of 188.49 g/mol [1]. This compound is a hydrochloride salt form of 3-bromobutan-2-amine, possessing both a nucleophilic amine group and an electrophilic alkyl bromide moiety. It is commercially offered at a standard purity of 95% or higher from multiple reputable chemical suppliers, including Sigma-Aldrich/Merck (via Enamine) and AKSci , .

Critical Procurement Decision Factors for 3-Bromobutan-2-amine Hydrochloride Over In-Class Alternatives


Simple substitution of in-class compounds is unreliable due to significant differences in physical state (solid vs. liquid), hygroscopicity, and the precise reactivity profile dictated by the 1,2-amino-bromide configuration. The target hydrochloride salt offers solid-state handling advantages over its liquid free base, while the specific 3-bromo-2-amine substitution pattern provides a distinct cyclization reactivity not available with 1-bromo or 4-bromo positional isomers , [1]. These differences create measurable divergences in synthetic yield, purification effort, and reaction specificity, making targeted selection essential for reproducible scientific outcomes.

Quantitative Differentiation Evidence for 3-Bromobutan-2-amine Hydrochloride (CAS 1989672-22-1)


Solid vs. Liquid Physical State: The Hydrochloride Salt's Handling Advantage Over the Free Base

The hydrochloride salt (target compound) exists as a solid, whereas the free base 3-bromobutan-2-amine (CAS 736083-47-9) is a liquid with a predicted boiling point of 145.7±23.0°C and a density of 1.4±0.1 g/cm³ . Solid-state compounds generally offer superior long-term storage stability, higher resistance to oxidation, simpler gravimetric dispensing, and lower vapor pressure, which reduces inhalation risk during weighing. This is a critical differentiator in compound management workflows where precise mass measurement and long-term archiving are required.

Organic Synthesis Compound Management Formulation Science

Validated Purity Benchmarking: 95% Minimum Purity as the Commercial Standard for 3-Bromobutan-2-amine HCl

The target product is supplied by major vendors with a documented minimum purity specification of 95% , . This directly contrasts with other salt forms or positional isomers, such as 1-bromobutan-2-amine hydrobromide, which may be offered at varying degrees of purity with less stringent analytical documentation. For procurement decisions, the availability of Certificates of Analysis (CoA) and established HPLC/GC purity benchmarks reduces the risk of introducing unknown impurities that could interfere with sensitive catalytic or biological reactions.

Quality Control Procurement Specification Analytical Chemistry

Positional Reactivity Selectivity: The 1,2-Amino-Bromide Motif for Intramolecular Cyclization

The 3-bromo-2-amine substitution pattern of the target compound positions the nucleophilic amine and electrophilic alkyl bromide in a 1,2-relationship. This specific geometry enables intramolecular Sₙ2 reactions to form three-membered aziridine rings or related heterocycles, a transformation that is geometrically impossible for the 1-bromo-2-amine or 4-bromo-2-amine positional isomers [1]. This inherent reactivity difference is a foundational principle of organic chemistry and represents a class-level advantage for generating strained small-ring pharmacophores.

Medicinal Chemistry Heterocycle Synthesis Reaction Specificity

Chiral Scaffold Utility: Two Defined Stereocenters Enable Enantioselective Synthesis

3-Bromobutan-2-amine hydrochloride features two chiral centers at the C2 (amine-bearing) and C3 (bromine-bearing) carbon atoms, creating the potential for up to four stereoisomers . This contrasts with the majority of simple halogenated amines, which possess one or zero stereocenters. The availability of stereochemically pure batches enables its use as a chiral building block or a chiral catalyst ligand precursor, providing access to enantiomerically enriched final products without the need for resource-intensive asymmetric synthesis steps.

Asymmetric Synthesis Chiral Pool Enantioselective Catalysis

Optimal Deployment Scenarios for 3-Bromobutan-2-amine HCl Based on Differentiated Properties


Synthesis of Strained Aziridine Pharmacophores in Medicinal Chemistry

Leveraging the unique 1,2-amino-bromide configuration established in the quantitative evidence, researchers should deploy 3-bromobutan-2-amine hydrochloride in the synthesis of aziridine-containing pharmaceutical intermediates. The solid-state hydrochloride salt (≥95% purity validated by CoA ) can be precisely weighed and introduced into a reaction vessel, where base activation generates the free amine in situ, initiating intramolecular cyclization. This approach provides direct access to three-membered nitrogen heterocycles with controlled stereochemistry, a process not achievable with the liquid free base or other halogen positional isomers.

Construction of Chiral, Polyfunctional Chemical Libraries

Owing to its two defined stereocenters as highlighted in the evidence guide, 3-bromobutan-2-amine hydrochloride is optimally suited as a starting material for divergent parallel library synthesis. Procurement of the solid salt simplifies automated dispensing into 96-well plates for HTS library production. In a typical application, the amine handle can be sequentially functionalized via reductive amination or amide coupling, while the secondary bromide undergoes metal-catalyzed cross-coupling or nucleophilic displacement, rapidly generating up to four stereoisomeric series of lead-like molecules for biological screening campaigns.

Intermediate for Neurological Disorder Targeting Research Compounds

The compound has been identified as a potential intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders . Given its chiral nature and reactivity, procurement teams should consider 3-bromobutan-2-amine hydrochloride as a key building block for developing constrained amine analogs of CNS-penetrant ligands, where the pre-installed halogen and amine handles, combined with high purity , support reliable late-stage functionalization and streamline the path to candidate synthesis.

Compound Management and Repository Archiving

For institutional compound management facilities, the solid-state nature of the hydrochloride salt (differentiated from the liquid free base in the evidence guide) makes it the preferred storage format. The lower vapor pressure and solid-state stability minimize cross-contamination between archived vials and simplify dissolution for plating. Repositories should specify a minimum purity of 95% and request long-term storage in a cool, dry place per supplier recommendations to ensure maximum sample fidelity over multi-year archival periods.

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